Journal Name:Nanoscale Horizons
Journal ISSN:2055-6756
IF:11.684
Journal Website:https://www.rsc.org/journals-books-databases/about-journals/nanoscale-horizons/
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:44
Publishing Cycle:
OA or Not:Not
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-03 , DOI:
10.1055/a-2088-8997
A metal-free and organic cyanating agent, 2-(diisopropylamino)acetonitrile is disclosed for the regioselective synthesis of cyanated indoles such as 2-cyanoindole and 3-cyanoindole derivatives. This method can tolerate a variety of functional groups and can furnish the corresponding cyanated products in moderate to high yields. Moreover, Cu/PhSiH3 system has been identified for the regioselective cleavage of C–H bonds of indoles by the use of metal-free CN sources via a one-pot sequential iodination/cyanation. This cost effective, homogeneous and metal-free CN source system represents the best reaction efficiency in these methodologies.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-05 , DOI:
10.1055/a-2075-3258
Reactions of phenols having a methylene-tethered chiral allenylsilane at the para position with a hypervalent iodine reagent result in chirality-transferring oxidative intramolecular cyclization accompanied by dearomatization of the phenol to stereoselectively give spiro[4.5]decadienones possessing a silylethynyl group.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-26 , DOI:
10.1055/a-2066-1131
A regioselective manganese-catalyzed ortho-hydroalkylation of aryl-substituted N-heteroaromatic compounds with a range of maleimides is described. The developed C–H bond functionalization protocol allowed the introduction of the succinimide motif at the ortho-position of the aryl ring of N-heteroaromatic compounds, such as 2-arylimidazo[1,2-a]pyridines, 2-arylindazoles, 2-phenylpyridine, 2-phenylpyrimidine, 2-phenylimidazo[1,2-a]pyrimidine, 2-phenylimidazo[2,1-b]thiazole, 2-phenylbenzo[d]imidazo[2,1-b]thiazole, 1-phenylindazole and 1-phenylpyrazole, to produce 3-(2-(N-heteroaryl)aryl)pyrrolidine-2,5-diones in good yields. The protocol exhibited broad substrate scope, good functional group tolerance and excellent regioselectivity under mild and additive-free reaction conditions.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-14 , DOI:
10.1055/a-2093-3528
A new generation of multivalent antibody-recruiting molecules (ARMs) with dual-targeting tumor-binding termini (TBT), including hyaluronic acid targeting CD44 and nanobody 7D12 or peptide GE11 targeting EGFR, was constructed for cancer immunotherapy. The 7D12 or GE11 were assembled onto β-cyclodextrin-grafted hyaluronic acid (HACD) with multivalent rhamnose via host-guest interaction to form macromolecule complexes. The immunological studies proved that these complexes had dual-targetability on CD44 and EGFR and the rhamnose on HACD could recruit anti-Rha antibodies to mediate cytotoxicity against the targeted tumor cells. This bispecific ARM strategy provides a platform for cancer immunotherapy.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-12 , DOI:
10.1055/a-2085-3410
Although known for millennia, it is only recently that mechanochemistry has received serious attention by chemists. Indeed, during the past 15 years an extraordinary number of reports concerning solid-state chemical transformations through grinding and milling techniques have been recorded. This short review discusses the circumstances that led this renaissance, highlighting the present intense interest in so-called green chemistry, the enabling capacity of mechanochemistry to handle insoluble substrates, and the identification of the profound influence that additives can have on mechanochemically activated reactions. The core of this account focuses on salient developments in synthetic organic chemistry, especially in amino acid and peptide mechanosynthesis, the successful employment of mechanochemical activation in combination with asymmetric organocatalysis, the promising combination of mechanochemical activation with enzymatic and whole cell biocatalysis, the remarkable achievement of multicomponent selective reactions via complex, multistep reaction pathways, and the mechanosynthesis of representative heterocycles. The final section comments on some pending tasks in the area, such as scaling-up of milling processes to be of practical use in the chemical industry, the requirement of easier and more efficient control of reaction parameters and monitoring devices, and consequently the careful analysis of additional procedures for a proper understanding of mechanochemical phenomena. 1 Introduction 2 Brief History of Mechanochemistry 3 Milling Equipment and Reaction Parameters 4 Attributes of Mechanochemistry That Propelled Its Present Renaissance 4.1 Enormous Attention Being Presently Paid to Sustainable Chemistry 4.2 Reduced Energy Consumption 4.3 Additive-Based Mechanochemistry 4.4 Handling of Insoluble Reactants 4.5 ‘Impossible’ Reactions That Are Successful by Milling 4.6 Successful Handling of Air- and Water-Sensitive Reagents by Ball Milling 5 Salient Developments in the Mechanochemical Activation of Synthetic Organic Chemistry 5.1 Amino Acid and Peptide Mechanosynthesis 5.2 Asymmetric Organic Synthesis and Asymmetric Organocatalysis under Ball-Milling Conditions 5.3 Mechanoenzymology 5.4 Multicomponent Reactions Activated by Mechanochemistry 5.5 Mechanosynthesis of Heterocycles and Modification of Heterocycles 6 Future Directions 6.1 Scaling-Up Mechanochemical Protocols 6.2 Temperature-Controlled Mechanochemistry 6.3 Understanding Mechanochemical Transformations 6.4 Emerging Mechanochemical Techniques 7 Conclusions
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-12 , DOI:
10.1055/a-2093-3233
A protocol with available starting materials and mild conditions was developed for the synthesis of polysubstituted phenols and functionalized carbocycles via acylation of electron-poor alkenyl sulfoxides. The plausible mechanism was investigated.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-05-30 , DOI:
10.1055/a-2081-1830
The ubiquity of carboxylic acids as naturally derived or man-made chemical feedstocks has spurred the development of powerful, decarboxylative C–C bond-forming transformations for organic synthesis. Carboxylic acids benefit not only from extensive commercial availability, but are stable surrogates for organohalides or organometallic reagents in transition-metal-catalysed cross-coupling. Open shell reactivity of carboxylic acids (or derivatives thereof) to furnish carbon-centred radicals is proving transformative for synthetic chemistry, enabling novel and strategy-level C(sp3)–C bond disconnections with exquisite chemoselectivity. This short review will summarise several of the latest advances in this ever-expanding area. 1 Introduction 2 Improved Decarboxylative Arylations 3 sp3–sp3 Cross-Coupling of Carboxylic Acids with Aliphatic Bromides 4 sp3–sp3 Cross-Coupling of Carboxylic Acids with Aliphatic Alcohols and Amines 5 Doubly Decarboxylative sp3–sp3 Cross-Coupling of Carboxylic Acids 6 Decarboxylative C–C Bond Formation from (Hetero)aryl Carboxylic Acids 7 Conclusions
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-20 , DOI:
10.1055/s-0042-1751475
Present study involves the synthesis of bis-coumarins and novel polycyclic pyranodichromenones using a catalyst-free approach under ultrasonic irradiation in an aqueous medium. The chemical structures of the synthesized compounds were characterized using FTIR, 1H NMR, and 13C NMR spectroscopy. The antibacterial and antifungal activities of the compounds were evaluated against Gram-positive (S. aureus, B. cereus) and Gram-negative bacteria (P. aeruginosa, E. coli), as well as the fungus C. albicans, using the disc diffusion method. Several compounds exhibited excellent activity against the tested microorganisms. Moreover, the antioxidant potential of the synthesized products was assessed using 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) free radical scavenging, and total antioxidant capacity (TAC) assays. Promising antioxidant activity was observed for certain compounds. Computational studies using density functional theory (DFT) were conducted to investigate the molecular reactivity and electronic properties of the synthesized compounds. Quantum mechanical parameters such as Ionization Potential (IP), Electron Affinity (EA), Mulliken Electronegativity (χ), Chemical Potential (μ), and Electrophilicity Index (ω) were calculated. The study highlights the efficiency and eco-friendliness of ultrasonic-assisted processes, contributing to the advancement of sustainable chemistry.
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-06-26 , DOI:
10.1055/a-2083-8591
Silyl esters have been exploited as metastable reaction intermediates, both purposefully and unintentionally, since at least the 1960s. Their reactivity is broadly related to the substituents on the silicon, and in this way their properties can be readily modulated. Silyl esters have unique reactivity profiles that have been used to generate downstream products of a range of functionalities, and because of this many excellent methods for the synthesis of a variety of value-added chemicals have been developed. Furthermore, because of the frequent use of hydrosilanes as terminal reductants in catalytic processes, silyl ester intermediates are likely more commonly utilized by synthetic chemists than currently realized. This review comprehensively summarizes the reactions known to take advantage of reactive silyl ester intermediates and discusses examples of catalytic reactions that proceed in an unanticipated manner through silyl ester intermediates. 1 Introduction 2 Synthesis of Silyl Esters 3 Making Amides from Silyl Esters 3.1 Amidation Using Chlorosilanes 3.2 Amidation Using Azasilanes 3.3 Amidation Using Oxysilanes 3.4 Amidation Using Hydrosilanes 3.5 Amine Formation via Amidation/Reduction 3.6 Miscellaneous 4 Mechanistic Investigations of Amidation 4.1 Mechanism of Amidation Using Chlorosilanes 4.2 Mechanism of Amidation Using Hydrosilanes 4.3 Mechanism of Amidation Using Oxy- or Azasilanes 5 Making Esters from Silyl Esters 6 Making Aldehydes, Alcohols, Amines, and Alkanes via Reduction 6.1 Aldehyde Synthesis by Metal-Free Reduction 6.2 Aldehyde Synthesis by Metal-Mediated Reduction 6.3 Alcohol Synthesis by Metal-Mediated Reduction 6.4 Amine Synthesis 6.5 Alkane Synthesis by Metal-Free Reduction 7 Making Acid Chlorides from Silyl Esters 8 In Situ Generated Silyl Esters and Ramifications for Catalysis 9 Conclusion
Nanoscale Horizons ( IF 11.684 ) Pub Date: 2023-07-10 , DOI:
10.1055/a-2107-4571
Pyrido[3,4-g]quinazoline was previously identified as a relevant scaffold for protein kinase inhibition. In order to assess if the planarity of this heterocyclic system was essential to the protein kinase inhibitory potency observed in this series, new compounds were synthesized and evaluated, in which the central cycle was opened to provide (pyridin-4-yl)(pyrimidin-4-yl)methane derivatives, which were prepared from the corresponding ketone precursor. After preparing (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone, derivatives were synthesized and evaluated toward a panel of protein kinases. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | CHEMISTRY, PHYSICAL 物理化学2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.40 | 21 | Science Citation Index Expanded | Not |
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